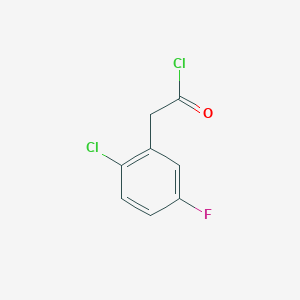

2-Chloro-5-fluorophenylacetyl chloride

Overview

Description

Scientific Research Applications

Synthesis of Chlorine-Containing Heterocyclic Compounds

2-Chloro-5-fluorophenylacetyl chloride: is utilized in the synthesis of chlorine-containing heterocyclic compounds. These compounds are significant in medicinal chemistry as they serve as diverse biological agents and drugs . The presence of chlorine in these molecules is crucial for treating diseases such as meningitis, cholera, and typhoid, among others .

Pharmaceutical Intermediates

This compound acts as a key intermediate in pharmaceutical manufacturing. It is involved in the production of various drugs, particularly those that require chloro- and fluoro-phenyl rings as part of their molecular structure . Its role is pivotal in the creation of new medicinal compounds.

Fluorination in Medicinal Chemistry

The fluorine atom in 2-Chloro-5-fluorophenylacetyl chloride contributes to the fluorination of bioactive molecules. This process is essential for modulating the activity and disposition of drugs, as fluorine atoms can influence the physical properties and metabolic stability of pharmaceuticals .

Development of Antiviral Agents

Research studies have shown that derivatives of 2-Chloro-5-fluorophenylacetyl chloride can be synthesized to create potent antiviral agents. These derivatives are tested against a range of RNA and DNA viruses, showcasing the compound’s potential in contributing to the fight against viral infections .

Environmental Applications

Beyond pharmaceuticals, 2-Chloro-5-fluorophenylacetyl chloride may also find applications in environmental science. For instance, it could be used in the modification of biopolymer-based flocculants, which are important for water treatment technologies .

Research in Organic Chemistry

As an organic compound with reactive functional groups, 2-Chloro-5-fluorophenylacetyl chloride is a valuable reagent in organic synthesis research. It can be used to study reactions at the benzylic position, which is a key area in synthetic organic chemistry .

Safety and Hazards

2-Chloro-5-fluorophenylacetyl chloride may cause an allergic skin reaction and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and keep away from heat/sparks/open flames/hot surfaces .

properties

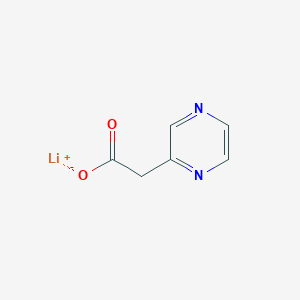

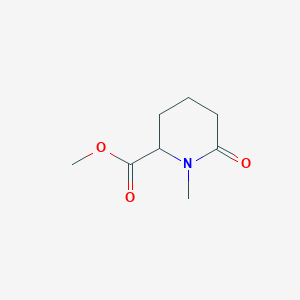

IUPAC Name |

2-(2-chloro-5-fluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c9-7-2-1-6(11)3-5(7)4-8(10)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJNESGHLYIALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluorophenylacetyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)

![(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B1433565.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/structure/B1433569.png)

![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)

![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)